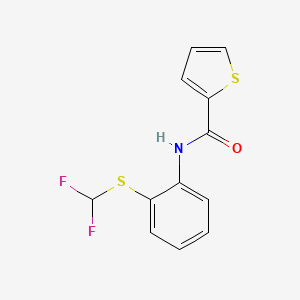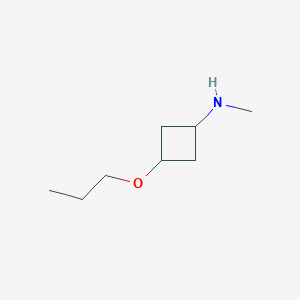
n-(2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)ethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)ethyl)methanesulfonamide: is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)ethyl)methanesulfonamide typically involves the reaction of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with an appropriate amine, followed by sulfonation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of n-(2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
5-Amino-pyrazoles: These compounds share the pyrazole core structure and exhibit similar reactivity and applications.
Indole Derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities.
Uniqueness: What sets n-(2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)ethyl)methanesulfonamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and industrial processes .
Propriétés
Formule moléculaire |
C10H20N4O3S |
|---|---|
Poids moléculaire |
276.36 g/mol |
Nom IUPAC |
N-[2-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methylamino]ethyl]methanesulfonamide |
InChI |
InChI=1S/C10H20N4O3S/c1-8-9(10(17-3)14(2)13-8)7-11-5-6-12-18(4,15)16/h11-12H,5-7H2,1-4H3 |
Clé InChI |
KBSJXTQSAAVWFD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1CNCCNS(=O)(=O)C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B14909020.png)
![1-benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B14909022.png)







![N-propyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14909073.png)


![ethyl (2E)-2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]prop-2-enoate](/img/structure/B14909093.png)
![2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-ethylpropanamide](/img/structure/B14909094.png)
